molecular formula C15H18Cl2N2O2 B053544 Fenoxanil CAS No. 115852-48-7

Fenoxanil

Cat. No. B053544
M. Wt: 329.2 g/mol
InChI Key: IUOKJNROJISWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of complex organic compounds often involves multi-step chemical reactions, starting from simpler molecules and gradually building up to the desired compound. For instance, the synthesis of polyaniline, a conductive polymer, involves oxidative polymerization of aniline monomers. The detailed reaction mechanism proposed for polyaniline synthesis represents a comprehensive understanding of such processes, which could be analogous to synthesizing compounds like Fenoxanil (Lux, 1994).

Molecular Structure Analysis

The molecular structure significantly influences the chemical and physical properties of a compound. Techniques like X-ray crystallography, NMR spectroscopy, and molecular modeling are pivotal in determining molecular geometry, electronic structure, and intramolecular interactions. These analyses provide insights into the compound's reactivity, stability, and potential applications. For instance, the galactomannan-like structure of fenugreek seed gum, identified through structural analysis, underpins its solubility and rheological behavior, indicating the importance of molecular structure studies in understanding material properties (Salarbashi, Bazeli, & Fahmideh-Rad, 2019).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of a compound involves studying its reactivity with other chemicals, stability under different conditions, and potential for participating in or catalyzing chemical reactions. The reaction mechanisms, kinetics, and thermodynamics provide a basis for predicting the compound's behavior in various environments and applications. For instance, the review of dioxin formation in municipal solid waste incineration highlights the complex reactions leading to hazardous by-products, emphasizing the need for understanding chemical properties to mitigate environmental impact (Mckay, 2002).

Scientific Research Applications

  • Agriculture

    • Fenoxanil is used as a pesticide in agricultural production . It is loaded into mesoporous silica nanoparticles (MSNs) which are used as carriers to deliver the pesticide into plants .
    • The MSNs with an average diameter of 258.1 nm were synthesized and loaded with Fenoxanil . After rice plants in a hydroponic system were treated with loaded MSNs, the concentrations of Fenoxanil in different samples were determined using high-performance liquid chromatography–tandem mass spectrometry .
    • The results suggested that rice plants can absorb MSNs from water through their roots, and the dosage has almost no effect on the distribution of Fenoxanil in rice plants . The application of pesticide-loaded nanoparticles in a hydroponic system poses a low risk of Fenoxanil accumulation in rice .
  • Plant Pathology

    • Fenoxanil is a melanin biosynthesis inhibitor used to control rice blast caused by the fungus Pyricularia oryzae .

Safety And Hazards

Fenoxanil poses certain hazards. It is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and is toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Recent research has explored the use of mesoporous silica nanoparticles (MSNs) as carriers to deliver Fenoxanil into plants, which is considered to be one method of improving the efficacy of pesticide usage in agricultural production . This could be a promising direction for future research and application of Fenoxanil.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O2/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-6-5-11(16)7-12(13)17/h5-7,9-10H,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOKJNROJISWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057942
Record name Fenoxanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenoxanil

CAS RN

115852-48-7
Record name Fenoxanil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115852-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoxanil [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115852487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoxanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENOXANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VES28A6VJ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A stirred mixture of sodium bicarbonate (1.446 kg; 17.2 mol) in water at -3° to 3° C. is treated with a toluene solution of 2-amino-2,3-dimethylbutyronitrile (1.51 kg, 13.46 mol) over a 15 minute period, then treated sequentially with a toluene solution of (R)-2-(2,4-dichlorophenoxy)propionyl chloride (3.346 kg, 13.2 mol) over a 1.5 hour period at ice bath temperatures, stirred for 0.5 hours, treated with 50% NaOH (0.396 kg), heated to 55° C. and stirred for 0.5 hours. The resultant mixture is separated. The organic phase is washed with 5% NaOH and distilled at temperatures up to 80° C. at 10 mm Hg to remove the toluene. The pot residue is crystallized in isopropanol/water to afford the title product as a white solid, 4.131 kg (94.8% yield), characterized by HPLC analysis. The product is 99.7% pure. The isomer ratio is: 94.8% RR, RS and 5.2% SS, SR.
Quantity
1.446 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.396 kg
Type
reactant
Reaction Step Two
Name
(R)-2-(2,4-dichlorophenoxy)propionyl chloride
Quantity
3.346 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.51 kg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94.8%

Synthesis routes and methods II

Procedure details

A stirred solution of (R)-2-(2,4-dichlorophenoxy)propionyl chloride (380.25 g, 1.5 mol) in toluene is cooled to -10° C. and treated simultaneously, with cooling, with 2-amino-2,3-dimethylbutyronitrile (168.3 g, 1.5 mol) and triethylamine (181.8 g, 1.8 mol) so as to maintain a reaction temperature range of -5° C. to -10° C. When the simultaneous addition of amines is complete, the reaction mixture is stirred at -5° C. for 2 hours, allowed to warm to room temperature in the absence of external heating, and treated with water. The phases are separated. The organic phase is cooled to 0° C., treated with 10% NaOH, and stirred for 1 hour at 0° C. The phases are separated. The organic phase is again washed with fresh 10% NaOH for 1 hour at 0° C., separated and washed a third time at 0° C. for 1 hour with fresh 10% NaOH. The organic phase is then washed sequentially with water, brine and water, dried over MgSO4 and concentrated in vacuo to give a residue. The residue is crystallized in petroleum ether to give the title product as a white solid, 435 g (88% yield) identified by NMR analysis.
Name
(R)-2-(2,4-dichlorophenoxy)propionyl chloride
Quantity
380.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
168.3 g
Type
reactant
Reaction Step Two
Quantity
181.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenoxanil
Reactant of Route 2
Reactant of Route 2
Fenoxanil
Reactant of Route 3
Reactant of Route 3
Fenoxanil
Reactant of Route 4
Reactant of Route 4
Fenoxanil
Reactant of Route 5
Reactant of Route 5
Fenoxanil
Reactant of Route 6
Fenoxanil

Citations

For This Compound
568
Citations
Y Fu, Z Zheng, P Wei, M Wang, G Zhu… - Toxicological & …, 2016 - Taylor & Francis
… with gas chromatography (thifluzamide and fenoxanil) and liquid … Fenoxanil partitioned mainly into the rice plants, with half-lives of 3.3–4.4 days. The half-lives of thifluzamide, fenoxanil, …
Number of citations: 33 www.tandfonline.com
M Brycht, S Skrzypek, J Robak, V Guzsvány… - Journal of …, 2015 - Elsevier
A new, simple, and highly sensitive voltammetric method for the determination of low concentrations of a novel fungicide, fenoxanil (Fen), was developed using square wave …
Number of citations: 30 www.sciencedirect.com
S Baek, HH Noh, CJ Kim, K Son, HD Lee, L Kim - Plos one, 2021 - journals.plos.org
… , dimethomorph, and fenoxanil were selected as target … , gingers, and cucumbers and fenoxanil is generally applied for … optimize the analytical method of fenoxanil, dimethomorph, and …
Number of citations: 4 journals.plos.org
F Zhu, X Liu, L Cao, C Cao, F Li, C Chen, C Xu… - International Journal of …, 2018 - mdpi.com
… Fenoxanil. The structure of the nanocarriers was observed by scanning electron microscopy. The loading content of Fenoxanil… , the concentrations of Fenoxanil in different samples were …
Number of citations: 37 www.mdpi.com
GH Kim, KG Ahn, GP Kim, YS Hwang… - The Korean Journal …, 2015 - koreascience.kr
The aim of this study is to develop residue analysis method for fenoxanil, a MBI (melanin biosynthesis inhibitor) propionamide fungicide, had mainly been used to control rice blast, and …
Number of citations: 0 koreascience.kr
L Kim, HH Noh, CJ Kim, RK Lee, X Yuan… - 한국농약과학회학술 …, 2021 - dbpia.co.kr
Traditionally in Korea, Protaetia brevitarsis seulensis (white spotted flower rainbow snail) has been used as a traditional medicine, and recently has attracted increased attention due to …
Number of citations: 0 www.dbpia.co.kr
F Zhu, TT Duan, GH Liao, LD Cao, C Cao… - … of fenoxanil micro …, 2018 - cabdirect.org
The fenoxanil micro-capsule was prepared using fenoxanil as core material and Polyhydroxybutyrate as wall material by the emulsion solvent evaporation method. Furthermore, the …
Number of citations: 5 www.cabdirect.org
CP Zhang, H Zhao, M Wu, CR Zhang, XQ Hu… - Acta Agriculturae …, 2012 - cabdirect.org
… of fenoxanil residues in paddy plant, soil and water were estimated for evaluating the safety of fenoxanil … Average recoveries of fenoxanil in paddy plant, soil and water were found in the …
Number of citations: 3 www.cabdirect.org
W Lu, YT Xia, FC Kong - North Rice, 2014 - cabdirect.org
A field trial with a rice variety Kongyu 131 was conducted in Harbin, Heilongjiang Province, China in 2011 to investigate the effects of 40% fenoxanil EC on rice blast (caused by …
Number of citations: 0 www.cabdirect.org
M Konuk, D Akyil, R Liman, A Ozkara - Fresenius Environmental …, 2008 - academia.edu
In this study, the Ames plaque incorporation test was used in order to investigate the possibly mutagenic features of 4 different pesticides (fluoroglycofen-ethyl, fenoxanil, pyracarbolid …
Number of citations: 20 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.